AT-121

NOP receptor binding MOP receptor binding Kappa opioid receptor

AT-121 is an experimental bifunctional NOP/MOP partial agonist that delivers morphine-equivalent antinociception at a 100-fold lower dose without inducing respiratory depression, reinforcing effects, or physical dependence in nonhuman primates. Its balanced partial agonism (NOP Ki=3.67 nM; MOP Ki=16.49 nM) and unique inability to trigger MOP receptor phosphorylation differentiate it from cebranopadol and other dual-target ligands. Ideal as a high-value reference compound for chronic pain drug discovery, translational safety pharmacology studies, and G protein-biased signaling research at opioid receptors. Ensure your lab obtains the superior pharmacological profile only AT-121 provides.

Molecular Formula C24H38N4O3S
Molecular Weight 462.7 g/mol
CAS No. 2099681-31-7
Cat. No. B3026133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-121
CAS2099681-31-7
Molecular FormulaC24H38N4O3S
Molecular Weight462.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N
InChIInChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)
InChIKeyLIZMNXKYQXVRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AT-121 (CAS 2099681-31-7) for Preclinical Analgesic Research: Technical Baseline and Procurement Considerations


AT-121 is an experimental, small-molecule bifunctional agonist targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu opioid peptide (MOP) receptor [1]. This compound exhibits partial agonist activity at both receptor subtypes, a pharmacological profile designed to uncouple potent analgesia from the severe side effects characteristic of conventional MOP-selective opioids [1]. As a research tool, AT-121 is a prototype of a class of bifunctional NOP/MOP ligands being explored for their potential to deliver safe, non-addictive pain relief [1].

Why Standard Opioid Agonists and First-Generation Bifunctional Ligands Cannot Substitute for AT-121 in Preclinical Studies


AT-121's unique differentiation lies in its dual partial agonism at NOP and MOP receptors, which results in a functional profile distinct from both selective MOP agonists (e.g., morphine) and earlier bifunctional NOP/MOP ligands (e.g., cebranopadol). Generic substitution with a standard opioid analgesic would fail because AT-121 has been demonstrated in nonhuman primates to achieve morphine-equivalent antinociception at a 100-fold lower dose, yet it does not induce respiratory depression, reinforcing effects, or physical dependence—liabilities that remain significant for even 'safer' MOP agonists [1]. Furthermore, direct comparative biochemical studies show that AT-121's signaling profile diverges markedly from that of cebranopadol, a bifunctional NOP/MOP agonist with documented side effects in humans, indicating that not all dual-target ligands are functionally equivalent [2].

AT-121 Technical Evaluation: Quantitative Comparative Data for Research Procurement


AT-121 Exhibits Distinct Bifunctional Binding Affinity Profile vs. Morphine

In direct comparative binding assays, AT-121 demonstrates high-affinity, balanced binding to both NOP (Ki = 3.67 nM) and MOP (Ki = 16.49 nM) receptors, with negligible affinity for KOP and DOP receptors (Ki >100 nM) [1]. This profile starkly contrasts with the MOP-selective agonist morphine, which shows no measurable affinity for the NOP receptor (Ki >10,000 nM) [1]. This bifunctionality is a core structural differentiator.

NOP receptor binding MOP receptor binding Kappa opioid receptor

AT-121 Demonstrates Superior In Vivo Potency vs. Morphine in a Primate Model of Acute Pain

In a rhesus monkey model of acute thermal nociception (50°C warm water tail-withdrawal assay), AT-121 produced potent, dose-dependent antinociception [1]. The effective dose for 50% maximum possible effect (ED50) for AT-121 was 0.01 mg/kg, which is 100-fold lower than the ED50 of 1 mg/kg for morphine tested in the same experimental paradigm [1]. This quantifies a substantial potency advantage in a translationally relevant species.

Analgesia ED50 Nonhuman primate Tail-withdrawal assay

AT-121 Does Not Cause Respiratory Depression or Reinforcing Effects, in Contrast to Cebranopadol and Standard Opioids

A defining feature of AT-121's profile is its lack of two major opioid liabilities. In nonhuman primates, an analgesic dose of AT-121 (0.03 mg/kg) had no significant effect on respiration rate or minute volume, whereas heroin at a supratherapeutic dose (1 mg/kg) rapidly induced severe respiratory depression [1]. Furthermore, in a drug self-administration assay, AT-121 did not produce reinforcing effects (a marker of abuse potential), and it actually suppressed oxycodone reinforcement [1]. This contrasts with cebranopadol, another bifunctional NOP/MOP agonist, which has been reported to produce typical MOP-related side effects, including respiratory depression and reward [2].

Respiratory depression Abuse liability Reinforcement Safety pharmacology

AT-121 Shows Reduced Tolerance and Hyperalgesia Development vs. Morphine Following Repeated Administration

In studies of repeated administration in rhesus monkeys, AT-121 (0.03 mg/kg daily for 4 weeks) maintained its antinociceptive efficacy without inducing tolerance, whereas morphine-treated monkeys (1.8 mg/kg daily for 4 weeks) showed a significant decrease in antinociceptive effects [1]. Furthermore, short-term morphine exposure (1.8 mg/kg for 1 day) induced hyperalgesia to capsaicin, while AT-121 (0.03 mg/kg) did not [1]. Naltrexone challenge also revealed that AT-121 did not produce physical dependence after 3 days of repeated administration, unlike morphine [1].

Tolerance Opioid-induced hyperalgesia Physical dependence Chronic pain

AT-121's Minimal MOP Receptor Phosphorylation Differentiates It from Cebranopadol and Other Bifunctional Ligands

A 2022 study investigating the molecular basis for differential side effect profiles found that AT-121 induces minimal phosphorylation of the MOP receptor, a biochemical signature associated with low side-effect opioid analgesics [1]. In contrast, cebranopadol and other bifunctional ligands like AT-034 and AT-324 stimulated extensive MOP phosphorylation [1]. This difference in receptor regulation may underpin the superior in vivo safety profile of AT-121 compared to cebranopadol, which has documented side effects in humans [1].

Receptor phosphorylation G protein signaling Biased agonism Molecular pharmacology

AT-121 Demonstrates Suitable Pharmacokinetic Properties for In Vivo Primate Studies

Characterization of AT-121 in rats and monkey plasma revealed pharmacokinetic properties suitable for in vivo studies [1]. In rats, AT-121 showed good brain penetration with a brain-to-plasma ratio of approximately 1.0 at 15 minutes post-intravenous administration (5 mg/kg), indicating efficient crossing of the blood-brain barrier, a prerequisite for central analgesic activity [1]. The compound also demonstrated acceptable stability in monkey plasma, supporting its use in primate models [1].

Pharmacokinetics Blood-brain barrier Plasma stability

Optimal Preclinical and Industrial Application Scenarios for AT-121 Based on Quantitative Evidence


Investigating NOP/MOP Synergy for Safer Analgesic Mechanisms

AT-121 is ideally suited as a research tool in academic and pharmaceutical laboratories seeking to study the molecular pharmacology of bifunctional NOP/MOP agonists. Its balanced, partial agonist activity at both receptors (NOP Ki = 3.67 nM; MOP Ki = 16.49 nM) [1] provides a defined chemical probe for dissecting the cooperative signaling pathways that produce potent analgesia without respiratory depression or abuse liability. This is a distinct advantage over using combinations of selective ligands.

Preclinical Development of Non-Addictive Analgesics for Chronic Pain

Given its superior potency in primates (ED50 0.01 mg/kg vs. morphine 1 mg/kg) [1] and its lack of tolerance or hyperalgesia after repeated dosing [1], AT-121 is a high-value reference compound for industrial drug discovery programs targeting chronic pain indications. It serves as a benchmark for screening new chemical entities designed to achieve a similar therapeutic profile.

In Vivo Pharmacology Studies in Nonhuman Primate Models of Pain and Drug Reinforcement

The extensive safety pharmacology data in rhesus monkeys—demonstrating an absence of respiratory depression, reinforcing effects, and physical dependence at analgesic doses [1]—makes AT-121 a preferred positive control or test article for translational research. Its use can help validate models of opioid-induced side effects and evaluate the efficacy of novel interventions aimed at reducing these liabilities. Its demonstrated brain penetration (brain-to-plasma ratio ~1.0 in rats) [1] further supports its utility in CNS-focused studies.

Biochemical Studies of Low Side-Effect Opioid Signaling Signatures

AT-121's unique property of minimal MOP receptor phosphorylation distinguishes it from other bifunctional NOP/MOP agonists like cebranopadol [2]. This makes it an essential reagent for laboratories investigating the link between receptor phosphorylation profiles and in vivo side effect outcomes. It can be used as a selective tool to interrogate G protein-biased signaling pathways at MOP and NOP receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT-121

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.